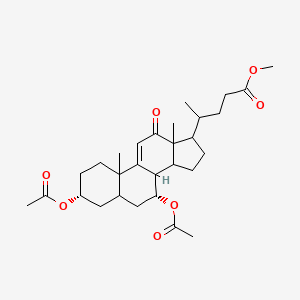
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is a complex organic compound that belongs to the class of cholenoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate typically involves multiple steps, including the acetylation of hydroxyl groups and the introduction of a keto group. Common reagents used in these reactions include acetic anhydride, pyridine, and oxidizing agents like chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized cholenoic acids, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3alpha,7alpha-diacetoxy-12-keto-cholanoate
- Methyl 3alpha,7alpha-diacetoxy-12-keto-delta5-cholenate
Uniqueness
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is unique due to its specific structural features, such as the delta9(11) double bond and the positioning of the acetoxy and keto groups. These features can influence its reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
27335-80-4 |
|---|---|
Molecular Formula |
C29H42O7 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
methyl 4-[(3R,7R)-3,7-diacetyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H42O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h15-16,19-22,24,27H,7-14H2,1-6H3/t16?,19?,20-,21?,22?,24-,27?,28?,29?/m1/s1 |
InChI Key |
HOPKUOLIBKHYMH-IVVQRGKSSA-N |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2[C@@H](CC4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















